molecular formula C18H21BrN2S B5380162 1-[(5-bromothiophen-2-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

1-[(5-bromothiophen-2-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

Cat. No.: B5380162
M. Wt: 377.3 g/mol
InChI Key: IVYAIKNUAGENFY-QPJJXVBHSA-N
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Description

1-[(5-bromothiophen-2-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is a complex organic compound that features a piperazine ring substituted with a bromothiophene and a phenylprop-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-bromothiophen-2-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

    Formation of Bromothiophenylmethyl Chloride: 5-bromothiophene is then reacted with formaldehyde and hydrochloric acid to form 5-bromothiophen-2-ylmethyl chloride.

    Nucleophilic Substitution: The bromothiophen-2-ylmethyl chloride is reacted with piperazine to form 1-[(5-bromothiophen-2-yl)methyl]piperazine.

    Alkylation: Finally, the 1-[(5-bromothiophen-2-yl)methyl]piperazine is alkylated with cinnamyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(5-bromothiophen-2-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the bromothiophene moiety.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols can replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium thiolate (NaSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Thiophene derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

1-[(5-bromothiophen-2-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its piperazine moiety.

    Material Science: It can be used in the synthesis of organic semiconductors and conductive polymers.

    Biological Studies: The compound can serve as a probe in studying the interactions of piperazine derivatives with biological targets.

    Industrial Applications: It can be used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-[(5-bromothiophen-2-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is not fully understood, but it is believed to interact with various molecular targets, including neurotransmitter receptors and ion channels. The piperazine ring is known to interact with serotonin and dopamine receptors, which may explain its potential effects on the central nervous system. The bromothiophene and phenylprop-2-enyl groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-[(5-bromothiophen-2-yl)methyl]piperazine: Lacks the phenylprop-2-enyl group, which may result in different biological activity.

    1-[(5-chlorothiophen-2-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine: Similar structure but with a chlorine atom instead of bromine, potentially altering its reactivity and interactions.

    1-[(5-bromothiophen-2-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]morpholine: Contains a morpholine ring instead of piperazine, which may affect its pharmacological properties.

Uniqueness

1-[(5-bromothiophen-2-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is unique due to the combination of its bromothiophene and phenylprop-2-enyl groups, which may confer specific electronic and steric properties. These features can influence its binding affinity, selectivity, and overall biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2S/c19-18-9-8-17(22-18)15-21-13-11-20(12-14-21)10-4-7-16-5-2-1-3-6-16/h1-9H,10-15H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYAIKNUAGENFY-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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